molecular formula C7H14O3S B6189444 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers CAS No. 2680538-93-4

4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers

Cat. No.: B6189444
CAS No.: 2680538-93-4
M. Wt: 178.2
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Description

4-Hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiane ring with hydroxyl and ketone functional groups, as well as methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,6-dimethyl-1,4-diketones with sulfur-containing reagents. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets can provide insights into biological mechanisms.

Medicine: Potential medicinal applications of this compound include its use as a therapeutic agent or a precursor for drug development. Its reactivity and functional groups make it suitable for designing new drugs with specific biological activities.

Industry: In industry, 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can be utilized in the production of polymers, coatings, and other materials. Its antioxidant properties may also be exploited in the development of stabilizers and inhibitors.

Mechanism of Action

The mechanism by which 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. For example, in antioxidant applications, the compound may act by scavenging free radicals and preventing oxidative damage. The molecular targets and pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Hydroxy-TEMPO

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)

Uniqueness: 4-Hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione is unique in its structure, particularly due to the presence of the thiane ring and the specific arrangement of hydroxyl and ketone groups. This structural difference may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2680538-93-4

Molecular Formula

C7H14O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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